molecular formula C19H17N3O4S B2428076 4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE CAS No. 690244-98-5

4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE

Cat. No.: B2428076
CAS No.: 690244-98-5
M. Wt: 383.42
InChI Key: PEWOJWNOBFIIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonylamino group, and a pyridinylbenzamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with an amine derivative, followed by coupling with a pyridinylbenzamide precursor. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonylamino group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield phenolic compounds, while reduction of the sulfonylamino group may produce amine derivatives.

Scientific Research Applications

4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-methoxyphenyl)amino]-N-pyridin-4-ylbenzamide
  • 4-[(3-methoxyphenyl)sulfonylamino]-N-phenylbenzamide

Uniqueness

4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-26-17-3-2-4-18(13-17)27(24,25)22-16-7-5-14(6-8-16)19(23)21-15-9-11-20-12-10-15/h2-13,22H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWOJWNOBFIIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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